Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0757929
InChI: InChI=1S/C16H24NO5PS2/c1-5-20-16(19)15(25-23(24,21-6-2)22-7-3)12(4)17-13-8-10-14(18)11-9-13/h8-11,17-18H,5-7H2,1-4H3/b15-12+
SMILES: CCOC(=O)C(=C(C)NC1=CC=C(C=C1)O)SP(=S)(OCC)OCC
Molecular Formula: C16H24NO5PS2
Molecular Weight: 405.5 g/mol

Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate

CAS No.:

Cat. No.: VC0757929

Molecular Formula: C16H24NO5PS2

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate -

Specification

Molecular Formula C16H24NO5PS2
Molecular Weight 405.5 g/mol
IUPAC Name ethyl (E)-2-diethoxyphosphinothioylsulfanyl-3-(4-hydroxyanilino)but-2-enoate
Standard InChI InChI=1S/C16H24NO5PS2/c1-5-20-16(19)15(25-23(24,21-6-2)22-7-3)12(4)17-13-8-10-14(18)11-9-13/h8-11,17-18H,5-7H2,1-4H3/b15-12+
Standard InChI Key NPQAYDLBAMXTEQ-NTCAYCPXSA-N
Isomeric SMILES CCOC(=O)/C(=C(/C)\NC1=CC=C(C=C1)O)/SP(=S)(OCC)OCC
SMILES CCOC(=O)C(=C(C)NC1=CC=C(C=C1)O)SP(=S)(OCC)OCC
Canonical SMILES CCOC(=O)C(=C(C)NC1=CC=C(C=C1)O)SP(=S)(OCC)OCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator